Lipophilicity Advantage: ΔLogP of +0.78 Over the Des-Dimethyl Analog Drives Membrane Permeability and CNS Applicability
The target compound (CAS 1000800-88-3) exhibits a calculated LogP of 2.30 versus 1.52 for the des-dimethyl analog 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS 1035219-96-5), yielding a ΔLogP of +0.78 [1]. This represents an approximately 6-fold increase in octanol-water partition coefficient, while the PSA remains identical at 70.23 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.30 (CAS 1000800-88-3); MW = 261.14; PSA = 70.23 Ų |
| Comparator Or Baseline | 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS 1035219-96-5): LogP = 1.52; MW = 233.09; PSA = 70.23 Ų |
| Quantified Difference | ΔLogP = +0.78 (approximately 6-fold higher lipophilicity); ΔMW = +28.05 Da (12% increase) |
| Conditions | Calculated values from Chemsrc and Molbase databases using standard prediction algorithms |
Why This Matters
For CNS-targeted programs, a LogP in the 2–3 range is generally favorable for passive blood-brain barrier permeation; the des-dimethyl analog at LogP 1.52 falls below typical CNS drug-like thresholds, making the target compound the preferred intermediate when CNS penetration of downstream candidates is desired.
- [1] Molbase. 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS 1035219-96-5). LogP: 1.5203; PSA: 70.23; MW: 233.086. https://qiye.molbase.cn/1035219-96-5.html View Source
